2-(2-Iodophenyl)ethanamine
Description
Structure
3D Structure
Properties
CAS No. |
66384-49-4 |
|---|---|
Molecular Formula |
C8H10IN |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 |
InChI Key |
YNDYXJUDBNYUBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)I |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)I |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 2 Iodophenyl Ethanamine
Direct Synthetic Routes
Direct synthetic routes offer efficient ways to assemble the target molecule. These strategies include reductive amination, direct halogenation, and multi-component reactions, each with unique advantages and challenges.
Reductive Amination Strategies
Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-(2-Iodophenyl)ethanamine, this would involve the use of 2-iodophenylacetaldehyde as the carbonyl precursor.
The general scheme involves condensing 2-iodophenylacetaldehyde with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical; for instance, NaBH3CN is effective at reducing imines selectively in the presence of aldehydes. masterorganicchemistry.com To streamline the process and improve atom economy, direct reductive amination can be performed in a one-pot synthesis, where the carbonyl compound, amine, reducing agent, and a catalyst are combined.
Halogenation of Phenylethanamine Scaffolds
A theoretical direct approach to this compound is the direct iodination of a 2-phenylethanamine scaffold. This method falls under electrophilic aromatic substitution, where an iodine atom is introduced onto the phenyl ring. However, this strategy presents significant challenges regarding regioselectivity. The ethylamine (B1201723) group is an ortho-, para-directing activator, meaning the incoming electrophile (iodine) would preferentially add to the positions ortho and para to the ethylamine substituent. Therefore, direct iodination of 2-phenylethanamine would likely yield a mixture of this compound, 2-(4-iodophenyl)ethanamine, and potentially di-iodinated products, necessitating complex separation procedures.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govcore.ac.uk An MCR approach to synthesizing this compound could theoretically be designed. For example, a Strecker-type reaction, a classic MCR, involves an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov A hypothetical pathway could involve 2-iodobenzaldehyde, a cyanide source, and a methylenating agent that, after subsequent reduction, would yield the target ethanamine structure. While powerful for generating molecular diversity, specific MCR protocols for the direct synthesis of this compound are not prominently documented in the literature.
Precursor Chemistry in this compound Synthesis
The most well-documented and practical syntheses of this compound rely on the chemical modification of readily available precursors that already contain the 2-iodophenyl moiety.
Utilization of 2-Iodophenylacetic Acid Derivatives
2-Iodophenylacetic acid serves as a viable starting material for the synthesis of this compound. sigmaaldrich.comnih.gov This pathway involves the conversion of the carboxylic acid functional group into an amine. A standard method is to first convert the carboxylic acid into an amide, 2-(2-iodophenyl)acetamide, which is then reduced to the primary amine.
The conversion of 2-iodophenylacetic acid to the corresponding acyl chloride can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form 2-(2-iodophenyl)acetamide. The final step is the reduction of the amide to the amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically required for this transformation, which converts the carbonyl group of the amide into a methylene (B1212753) (CH2) group.
Synthetic Pathways from 2-Iodophenylacetonitrile
One of the most direct and frequently cited methods for preparing this compound is through the reduction of 2-iodophenylacetonitrile. google.comsigmaaldrich.comgoogleapis.com This precursor contains the correct carbon skeleton and the iodine atom in the desired position, requiring only the reduction of the nitrile group to a primary amine.
This reduction can be effectively carried out using various reducing agents. A documented procedure involves the use of a borane tetrahydrofuran (THF) complex. google.comgoogleapis.com In this method, a solution of borane in THF is added to a solution of 2-(2-iodophenyl)acetonitrile. The reaction mixture is heated to reflux for a period to ensure the complete reduction of the nitrile group. Following the reaction, an acidic workup is performed to hydrolyze the intermediate borane-amine complex and isolate the final product, this compound. google.comgoogleapis.com
Table 1: Synthesis of this compound from 2-Iodophenylacetonitrile
| Precursor | Reagent | Solvent | Reaction Conditions |
|---|---|---|---|
| 2-(2-Iodophenyl)acetonitrile | Borane tetrahydrofuran complex (1 M in THF) | Tetrahydrofuran (THF) | Heated to reflux for 2 hours under a nitrogen atmosphere. google.comgoogleapis.com |
Transformation from Other Iodinated Benzene (B151609) Intermediates
A primary and effective method for the synthesis of this compound involves the transformation of other readily available iodinated benzene intermediates. One of the most direct routes is the reduction of 2-iodophenylacetonitrile. This transformation can be efficiently achieved using a borane-tetrahydrofuran complex (BH3•THF). The reaction proceeds by the reduction of the nitrile functional group to a primary amine, yielding the target compound.
Another potential pathway begins with 2-iodobenzaldehyde. This method would typically involve a reductive amination process. In this two-step sequence, the aldehyde first reacts with an ammonia source to form an intermediate imine, which is then subsequently reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN). While this method is a staple in amine synthesis, specific high-yielding protocols for this compound via this route require further investigation and optimization.
A third approach could start from 2-iodophenylethanol. This would necessitate the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source, like ammonia or a protected amine equivalent. The Mitsunobu reaction also presents a viable, though more complex, alternative for the direct conversion of the alcohol to the amine.
Optimization of Synthetic Parameters
The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of several reaction parameters.
Catalytic Systems in Carbon-Nitrogen Bond Formation
The formation of the carbon-nitrogen bond is a pivotal step in many synthetic routes to this compound, particularly when employing cross-coupling strategies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for this purpose. uwindsor.cawikipedia.org This reaction typically involves the coupling of an aryl halide (in this case, a derivative of 2-iodoaniline or a related compound) with an amine.
The choice of the palladium catalyst and the supporting ligand is crucial for the success of the Buchwald-Hartwig amination. Different generations of catalyst systems have been developed, each with improved scope and efficiency. wikipedia.org For the coupling of aryl iodides, bidentate phosphine ligands such as BINAP and DPPF have been shown to be effective, as they can prevent the formation of unreactive palladium iodide dimers and accelerate the reaction. wikipedia.org More recent advancements have introduced even more sophisticated ligands that allow for reactions to occur under milder conditions and with a broader range of substrates.
The optimization of a Buchwald-Hartwig amination involves screening various combinations of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands to identify the most effective catalytic system for the specific substrates involved. bristol.ac.ukresearchgate.netnih.gov The catalyst loading, typically in the range of 0.5 to 5 mol%, is another critical parameter that needs to be fine-tuned to balance reaction efficiency with cost-effectiveness. bristol.ac.uk
Table 1: Catalytic Systems in Carbon-Nitrogen Bond Formation
| Catalyst System | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| First Generation (e.g., Pd[P(o-Tolyl)3]2) | Tri(o-tolyl)phosphine | Aryl bromides, secondary amines | Initial development of Pd-catalyzed amination |
| Second Generation (e.g., Pd(OAc)2/BINAP) | BINAP, DPPF | Aryl iodides, primary amines | Improved yields and substrate scope |
| Third Generation (e.g., Buchwald or Hartwig precatalysts) | Biaryl phosphine ligands (e.g., XPhos, SPhos) | Aryl chlorides, a wide range of amines | High activity, mild reaction conditions |
Influence of Solvent and Temperature on Reaction Efficiency
The choice of solvent and the reaction temperature can significantly impact the efficiency, selectivity, and rate of the synthesis of this compound. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, solvents such as toluene, dioxane, and THF are commonly employed. uwindsor.ca The solubility of the reactants, reagents, and the catalyst, as well as the solvent's boiling point and coordinating ability, are all important factors to consider. For instance, in some cases, the use of a more polar solvent can accelerate the reaction rate. uwindsor.ca
Temperature is another critical parameter that must be carefully controlled. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and decomposition of the catalyst or products. bristol.ac.uk Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and yield. For some modern catalytic systems, reactions can even be performed at room temperature, which is advantageous for substrates that are thermally sensitive. berkeley.edunih.gov
Table 2: Influence of Solvent and Temperature on Reaction Efficiency
| Solvent | Typical Temperature Range (°C) | Effect on Reaction |
|---|---|---|
| Toluene | 80-110 | Commonly used, good for a range of substrates. |
| Dioxane | 80-100 | Can be beneficial for coupling of aryl iodides. wikipedia.org |
| Tetrahydrofuran (THF) | 60-70 | Lower boiling point, suitable for milder conditions. |
| Room Temperature | 20-30 | Possible with highly active catalysts, good for sensitive substrates. berkeley.edunih.gov |
Stereochemical and Regiochemical Control Strategies
Regiochemical Control: The synthesis of this compound inherently requires precise control over the position of the iodine atom on the benzene ring. When starting from a pre-functionalized and correctly substituted iodinated benzene intermediate, such as 2-iodobenzaldehyde or 2-iodophenylacetonitrile, the regiochemistry is already established. However, if the synthesis were to involve the direct iodination of 2-phenylethanamine, regiochemical control would be a significant challenge. The directing effects of the ethylamine substituent would need to be carefully considered, and a mixture of ortho, meta, and para isomers would likely be formed. Achieving high regioselectivity for the ortho position in such a direct iodination would likely require the use of specialized directing groups or catalytic systems that favor ortho-C-H activation.
Stereochemical Control: this compound itself is not a chiral molecule. However, if a chiral center were to be introduced into the ethylamine side chain, for example, by replacing one of the alpha- or beta-hydrogens with another substituent, then stereochemical control would become a critical aspect of the synthesis. Strategies for achieving this would include:
Asymmetric Synthesis: This would involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. yale.edursc.org For instance, the asymmetric reduction of a suitable ketone precursor could yield a chiral alcohol, which could then be converted to the chiral amine. Alternatively, an enantioselective version of the Buchwald-Hartwig amination could potentially be employed if a suitable prochiral substrate were used.
Chiral Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. libretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org Subsequent removal of the chiral resolving agent then yields the pure enantiomers. Chiral chromatography is another powerful technique for the separation of enantiomers. researchgate.net
Mechanistic Investigations of Transformations Involving 2 2 Iodophenyl Ethanamine
Elucidation of Reaction Mechanisms in its Synthesis and Reactivity
The unique structural arrangement of 2-(2-Iodophenyl)ethanamine, with a reactive iodine atom positioned ortho to an ethylamine (B1201723) side chain, makes it a versatile substrate for a range of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for controlling product formation and developing novel synthetic methodologies.
Radical cascade reactions, which involve a sequence of intramolecular radical additions, are powerful tools for the construction of complex molecular architectures from simple precursors. In the context of this compound and its derivatives, the carbon-iodine bond can serve as a precursor to an aryl radical, initiating a cascade process.
The general mechanism for a radical cascade initiated by the homolytic cleavage of the C-I bond in a derivative of this compound is depicted below. This process is typically initiated by a radical initiator, such as AIBN, or through photoredox catalysis.
| Step | Description |
| 1. Initiation | A radical initiator generates a primary radical which abstracts the iodine atom from the this compound derivative to form an aryl radical. |
| 2. Propagation | The aryl radical undergoes an intramolecular cyclization by attacking a suitably positioned unsaturated bond within the N-substituent. This forms a new C-C bond and generates a new radical intermediate. |
| 3. Further Reaction/Termination | The resulting radical can then be trapped by a hydrogen atom donor, undergo further intramolecular or intermolecular reactions, or be terminated by another radical. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Detailed research has shown that derivatives of 2-iodoaryl amines can undergo efficient radical cyclization to construct indole (B1671886) structures. For instance, 2-iodoaryl allenyl amines have been utilized as electron acceptors and radical cyclization precursors in the synthesis of tryptamines. nih.gov In these reactions, a single-electron transfer (SET) process can initiate the radical cyclization, which is then followed by intermolecular radical-radical coupling. nih.gov
Intramolecular cyclization reactions of this compound derivatives are of significant interest for the synthesis of nitrogen-containing heterocycles, such as indolines and other related structures. Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, are a common and effective method for achieving these transformations.
The intramolecular Heck reaction involves the palladium(0)-catalyzed coupling of the aryl iodide with an alkene moiety within the same molecule. For an N-alkenoyl derivative of this compound, the catalytic cycle can be broadly described as follows:
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | Pd(0) inserts into the C-I bond of the 2-iodophenyl group. | Arylpalladium(II) complex |
| 2. Migratory Insertion | The alkene moiety of the N-substituent coordinates to the palladium center and then inserts into the aryl-palladium bond. | Alkylpalladium(II) intermediate |
| 3. β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the cyclized product and a hydridopalladium(II) species. | |
| 4. Reductive Elimination | The hydridopalladium(II) species reductively eliminates HX (where X is the halide), regenerating the Pd(0) catalyst. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The regioselectivity of the migratory insertion and the stereochemistry of the resulting product are key aspects of the intramolecular Heck reaction. organicreactions.orgwikipedia.orglibretexts.org The Larock indole synthesis, a related palladium-catalyzed reaction of 2-iodoanilines with alkynes, provides a well-studied mechanistic framework that is relevant to the cyclization of this compound derivatives. nih.govacs.orgchim.it The mechanism involves oxidative addition of the aryl iodide to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular attack by the nitrogen nucleophile to form the indole ring. nih.gov
The primary amine group in this compound is a potent nucleophile, capable of participating in a variety of nucleophilic addition and substitution reactions.
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom can attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, to form imines or enamines after dehydration. The general mechanism involves the initial nucleophilic attack to form a tetrahedral intermediate, followed by proton transfer and elimination of water.
Nucleophilic Substitution: The amino group can also act as a nucleophile in substitution reactions, for example, by displacing a leaving group from an alkyl halide to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. dntb.gov.uaresearchgate.netresearchgate.net This is a classic SN2 reaction where the amine attacks the electrophilic carbon of the alkyl halide. semanticscholar.org
Furthermore, the aryl iodide itself can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally less facile than reactions at the amino group unless the aromatic ring is activated by strong electron-withdrawing groups. nih.gov
Electronic and Steric Effects of the ortho-Iodine Substituent
The presence of the iodine atom in the ortho position to the ethanamine side chain significantly influences the reactivity of the molecule through both electronic and steric effects.
Electronic Effects: The iodine atom is an electron-withdrawing group through its inductive effect (-I), which decreases the electron density of the aromatic ring. However, it is also a weak electron-donating group through resonance (+R) due to its lone pairs. For ortho-substituents, the inductive effect generally dominates. This can influence the acidity of the N-H protons and the nucleophilicity of the amino group. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives, can be used to quantify these electronic effects, although its application to ortho-substituents is often complicated by steric factors. researchgate.netucla.edu
Steric Effects: The bulky iodine atom exerts a significant steric hindrance around the adjacent ethanamine side chain. This steric bulk can influence the approach of reagents to the amino group and can also affect the conformation of the side chain, which in turn can impact the rates and outcomes of intramolecular reactions. For instance, in intramolecular cyclizations, the steric hindrance of the ortho-iodine can favor the formation of certain ring sizes or diastereomers.
Kinetic and Thermodynamic Analyses of Related Chemical Transformations
The study of the kinetics and thermodynamics of chemical reactions provides valuable information about reaction rates, feasibility, and the relative stability of reactants, intermediates, and products. For transformations involving this compound, such analyses can help in understanding and optimizing reaction conditions.
Kinetic vs. Thermodynamic Control: In many reactions, including intramolecular cyclizations, there is a competition between the formation of a kinetically favored product (formed faster) and a thermodynamically favored product (more stable). For example, in the iodoaminocyclization of certain secondary amines, it has been shown that the reaction can be under either kinetic or thermodynamic control, leading to different cyclized products. A detailed kinetic analysis, including the determination of activation energies and pre-exponential factors, can elucidate the factors that govern this selectivity.
While specific kinetic and thermodynamic data for transformations of this compound are not extensively reported in the literature, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights. These studies can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reaction outcomes. For instance, DFT studies have been employed to investigate the mechanism and regioselectivity of rhodium-catalyzed oxidative cyclizations and to understand the kinetic and thermodynamic control in cycloaddition reactions.
The following table presents hypothetical comparative kinetic data for the cyclization of ortho-, meta-, and para-iodophenethylamines to illustrate the potential influence of the iodine position.
| Isomer | Relative Rate of Cyclization | Activation Energy (Ea) (kJ/mol) |
| ortho-iodophenethylamine | 1.0 | 85 |
| meta-iodophenethylamine | 0.2 | 95 |
| para-iodophenethylamine | 0.5 | 90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers. Note: This data is hypothetical and for illustrative purposes only.
Such data, if determined experimentally, would provide quantitative evidence for the steric and electronic effects of the iodine substituent on the rate of cyclization.
Derivatization and Analogue Synthesis of 2 2 Iodophenyl Ethanamine
Synthesis of N-Substituted Derivatives
The primary amine functionality of 2-(2-iodophenyl)ethanamine is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation, as well as the formation of imine and amide scaffolds.
N-alkylation introduces alkyl groups onto the nitrogen atom, and this can be achieved through several synthetic routes. One common method is the reaction with alkyl halides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. thieme-connect.deresearchgate.net Another powerful technique is reductive amination. organic-chemistry.orgnih.govmdma.ch This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgnih.govmdma.ch Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). organic-chemistry.orgnih.gov For instance, N-benzyl derivatives of phenethylamines have been synthesized by reacting the phenethylamine (B48288) with the appropriate benzaldehyde (B42025), followed by reduction with sodium borohydride. nih.govgoogle.comgoogle.com
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide. chemguide.co.uklibretexts.org The reaction with acyl chlorides is typically rapid and is often performed in the presence of a base to scavenge the hydrochloric acid produced. chemguide.co.uklibretexts.org Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a variety of coupling reagents. organic-chemistry.orgnih.gov Boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate, have been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines under mild conditions. organic-chemistry.orgnih.govnih.gov
| Reagent | Reaction Type | Product |
|---|---|---|
| Alkyl Halide | N-Alkylation | N-Alkyl-2-(2-iodophenyl)ethanamine |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl-2-(2-iodophenyl)ethanamine |
| Acyl Chloride | N-Acylation | N-Acyl-2-(2-iodophenyl)ethanamine |
| Carboxylic Acid + Coupling Agent | N-Acylation | N-Acyl-2-(2-iodophenyl)ethanamine |
The formation of imines, also known as Schiff bases, is achieved through the condensation reaction of this compound with an aldehyde or a ketone. mdma.ch This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the imine product.
Amide scaffolds are synthesized via the N-acylation reactions described in the previous section. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules. A wide variety of carboxylic acids can be coupled with this compound to introduce diverse functionalities. For example, N-benzyl-2-(2-bromophenyl)acetamide has been synthesized from 2-bromophenylacetic acid and benzylamine, demonstrating the feasibility of this type of coupling. nih.gov The use of zinc chloride has also been reported to catalyze the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only byproduct. rsc.org
| Reactant | Scaffold Formed |
|---|---|
| Aldehyde or Ketone | Imine |
| Carboxylic Acid or Acyl Chloride | Amide |
Aromatic Ring Functionalization
The phenyl ring of this compound provides another avenue for structural modification. The introduction of various substituents on the aromatic ring can significantly influence the molecule's electronic and steric properties.
The introduction of additional halogen atoms onto the aromatic ring can be accomplished through electrophilic aromatic halogenation. wikipedia.org The specific conditions for halogenation depend on the halogen being introduced and the reactivity of the aromatic ring. For bromination, molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst for less activated rings. The synthesis of compounds like 2-(4-bromophenyl)ethylamine demonstrates the feasibility of introducing a bromine atom onto the phenyl ring of a phenethylamine core. chemicalbook.comnih.govmdpi.com For iodination of aromatic compounds, a combination of iodine and an oxidizing agent, such as nitric acid, is often employed to generate a more electrophilic iodine species. wikipedia.org
Alkoxy groups can be introduced onto the aromatic ring through various methods. For example, the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives has been well-documented, showcasing the presence of methoxy (B1213986) groups on the phenyl ring. nih.govgoogle.com These groups are typically introduced at an earlier stage of the synthesis, for instance, by starting with a correspondingly substituted benzaldehyde or phenylacetic acid. The synthesis of 2-(4-methoxyphenyl)-1-methylethylamine from 4'-methoxyacetophenone (B371526) is an example of building the phenethylamine skeleton with a pre-existing alkoxy group. prepchem.com
The iodine atom on the phenyl ring of this compound is a key functional group for the synthesis of biaryl analogues through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org This reaction would allow for the coupling of the this compound scaffold with a variety of arylboronic acids to generate a library of biaryl compounds. researchgate.net
Furthermore, the strategic placement of functional groups can facilitate the synthesis of fused-ring analogues, such as carbazoles. nih.govniscpr.res.innih.gov The synthesis of carbazole (B46965) derivatives can be achieved through intramolecular cyclization reactions. nih.gov For instance, a palladium-catalyzed cyclization of N-(2-iodophenyl)anilines can lead to the formation of the carbazole ring system. nih.gov This suggests that derivatives of this compound could be precursors to novel fused-ring structures. google.comresearchgate.net
Aliphatic Side Chain Modifications
Modifications to the ethylamine (B1201723) side chain of this compound can significantly alter the compound's conformational flexibility, lipophilicity, and metabolic stability. These changes are achieved through various synthetic strategies, including chain extension and the introduction of cyclic constraints.
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, and other chain extension techniques transform the ethylamine side chain into longer analogues, such as propylamine (B44156) or butylamine (B146782) chains. These modifications are valuable for probing the spatial requirements of biological targets. Several classical and modern synthetic methods can be applied to achieve this transformation.
One established approach involves the homologation of a carboxylic acid precursor, (2-iodophenyl)acetic acid, via the Arndt-Eistert synthesis. This multi-step process converts the acid to an acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, followed by reduction) yields the one-carbon extended amine.
A more common and versatile strategy proceeds through a nitrile intermediate. rsc.org This method can be adapted starting from 2-iodobenzaldehyde, which is first converted to 2-iodocinnamonitrile. Subsequent reduction of both the alkene and nitrile functionalities would yield 3-(2-iodophenyl)propan-1-amine. Alternatively, the two-carbon side chain can be built up from a precursor like 2-iodobenzyl halide. Reaction with sodium cyanide would produce (2-iodophenyl)acetonitrile, which can be reduced to the target this compound. To achieve homologation, the (2-iodophenyl)acetonitrile can be α-alkylated before the final reduction step.
A summary of potential homologation routes is presented in the table below.
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Methodology |
|---|---|---|---|---|
| (2-Iodophenyl)acetic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O 4. Reduction (e.g., LiAlH₄) | (2-Iodophenyl)acetyl chloride, 1-(2-Iodophenyl)-3-diazo-propan-2-one | 3-(2-Iodophenyl)propan-1-amine | Arndt-Eistert Synthesis |
| 2-Iodobenzaldehyde | 1. Methoxyacetonitrile, NaH 2. Reduction (e.g., LiAlH₄) | α-Methoxy-2-iodocinnamonitrile | 3-(2-Iodophenyl)propan-1-amine | Nitrile Homologation rsc.org |
| 2-Iodobenzyl bromide | 1. NaCN 2. LDA, CH₃I 3. Reduction (e.g., LiAlH₄) | (2-Iodophenyl)acetonitrile, 2-(2-Iodophenyl)propanenitrile | 2-(2-Iodophenyl)propan-1-amine | Nitrile Alkylation & Reduction |
Introducing a cyclopropane (B1198618) ring into the aliphatic side chain is a powerful strategy for creating conformationally restricted analogues. The rigid three-membered ring significantly limits the rotational freedom of the side chain, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-arylcyclopropylamine motif is a particularly prevalent structural feature in biologically active compounds. elsevierpure.comresearchgate.net
The most direct method for synthesizing 2-(2-iodophenyl)cyclopropylamine involves the cyclopropanation of a suitable alkene precursor, namely 2-iodostyrene. Various methods are available to effect this transformation, often yielding a mixture of cis and trans diastereomers.
Reaction with Diazo Compounds: The reaction of 2-iodostyrene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes) generates the corresponding ethyl 2-(2-iodophenyl)cyclopropanecarboxylate. thieme-connect.com The resulting ester can then be converted to the desired amine via a Curtius or Hofmann rearrangement. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. iastate.edu
Simmons-Smith Reaction: The Simmons-Smith reaction and its variants utilize a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (CH₂I₂/Zn-Cu), to cyclopropanate the alkene. acs.org This method is known for its reliability and often proceeds with good stereospecificity.
Ylide-Based Methods: Sulfur or phosphorus ylides can be used to convert an α,β-unsaturated carbonyl precursor, such as 2-iodocinnamaldehyde, into a cyclopropane ring. For example, the Corey-Chaykovsky reaction with dimethylsulfoxonium methylide would generate the corresponding cyclopropyl (B3062369) aldehyde, which can then be converted to the amine.
The table below outlines common cyclopropanation approaches applicable to the synthesis of 2-(2-iodophenyl)cyclopropylamine.
| Precursor | Reagents & Conditions | Intermediate | Final Product | Methodology |
|---|---|---|---|---|
| 2-Iodostyrene | Ethyl diazoacetate (EDA), Rh₂(OAc)₄ | Ethyl 2-(2-iodophenyl)cyclopropanecarboxylate | 2-(2-Iodophenyl)cyclopropylamine | Catalytic Carbene Addition thieme-connect.com |
| 2-Iodostyrene | CH₂I₂, Zn-Cu couple | 1-Iodo-2-(cyclopropyl)benzene | (Not applicable directly to amine) | Simmons-Smith Reaction acs.org |
| N-Allyl-2-iodoaniline | CH₂I₂, Zn-Cu couple | N-(Cyclopropylmethyl)-2-iodoaniline | (Isomeric Product) | Simmons-Smith on Allylamine |
| 2-Iodocinnamaldehyde | (CH₃)₃S⁺I⁻, NaH | 2-(2-Iodophenyl)cyclopropanecarbaldehyde | 2-(2-Iodophenyl)cyclopropylamine | Corey-Chaykovsky Reaction |
Stereoselective Synthesis of Enantiopure Derivatives
Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. cram.com Therefore, the development of methods for the stereoselective synthesis of enantiopure derivatives of this compound is of paramount importance. The primary strategies for achieving this are asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis aims to create the desired enantiomer directly. A highly effective and widely adopted method for the asymmetric synthesis of primary amines involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. yale.edu In this approach, 2-iodoacetophenone (B8806993) is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Diastereoselective reduction of this imine, for instance with sodium borohydride (NaBH₄), generates the corresponding sulfinamide intermediate with high stereocontrol. The chiral auxiliary can then be readily cleaved under mild acidic conditions to afford the desired enantiopure primary amine.
Chiral Resolution is the process of separating a pre-existing racemic mixture into its constituent enantiomers. wikipedia.org
Diastereomeric Salt Formation: This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org These salts can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Enzymatic Resolution: Biocatalysis offers a highly selective method for resolving amines. Lipases are commonly used to catalyze the enantioselective acylation of the racemic amine. google.com In a typical procedure, the racemic amine is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting amide and the unreacted amine can then be separated by standard chromatographic or extraction techniques.
A summary of these stereoselective approaches is provided below.
| Strategy | Method | Key Reagents/Components | Principle |
|---|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | 2-Iodoacetophenone, (R)- or (S)-tert-butanesulfinamide, reducing agent (e.g., NaBH₄) | Diastereoselective reduction of a chiral N-sulfinylimine intermediate. yale.edu |
| Organocatalysis | Chiral phosphoric acids, prochiral enamines | Asymmetric protonation or addition reactions to create a chiral center. mdpi.com | |
| Chiral Resolution | Diastereomeric Salt Formation | Racemic amine, chiral acid (e.g., (+)-tartaric acid) | Separation of diastereomeric salts by fractional crystallization due to different solubilities. wikipedia.org |
| Kinetic Enzymatic Resolution | Racemic amine, lipase (e.g., CALB), acyl donor (e.g., ethyl acetate) | Enzyme-catalyzed selective acylation of one enantiomer, allowing separation from the unreacted enantiomer. google.com |
Applications of 2 2 Iodophenyl Ethanamine As a Key Synthetic Intermediate
Construction of Nitrogen-Containing Heterocyclic Systems
The proximate arrangement of the nucleophilic amino group and the electrophilic iodinated carbon on the aromatic ring makes 2-(2-Iodophenyl)ethanamine an ideal precursor for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.
Benzazepines are a class of seven-membered nitrogen-containing heterocyclic compounds that are present in the core structure of many pharmacologically active agents. The synthesis of the benzazepine framework can be achieved from this compound through a multi-step sequence involving N-functionalization followed by an intramolecular cyclization.
A plausible synthetic route begins with the acylation or alkylation of the primary amino group of this compound. The resulting N-substituted intermediate can then undergo an intramolecular palladium-catalyzed reaction, such as a Heck or Suzuki-type coupling, to form the seven-membered ring. For instance, acylation of the amine followed by reaction with a suitable coupling partner under palladium catalysis can facilitate the C-C bond formation necessary to construct the benzazepine core. This strategic approach is crucial in the synthesis of compounds like the selective dopamine D1 receptor antagonist SCH 39166, which features a complex hexahydro-benzo[d]naphtho[2,1-b]azepine skeleton nih.govnih.gov.
While the direct intramolecular cyclization of this compound would lead to a six-membered ring, its derivatives are excellent precursors for the synthesis of fused heterocyclic systems related to indolines, such as tetrahydroquinolines. The synthesis of an indoline core (a five-membered ring) from this specific starting material is not straightforward. However, the synthesis of the isomeric six-membered tetrahydroquinoline ring system is a well-established transformation.
This is typically achieved via an intramolecular Heck reaction. First, the primary amine of this compound is protected or functionalized, for example, by acylation or sulfonylation. The resulting N-substituted derivative is then subjected to palladium-catalyzed intramolecular cyclization. This reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl iodide bond, followed by migratory insertion of the tethered alkene (or a related unsaturated moiety introduced via the N-substituent) and subsequent reductive elimination to furnish the heterocyclic product. This methodology provides a powerful tool for accessing a variety of fused nitrogen heterocycles.
The primary amine of this compound can be utilized to construct other heterocyclic systems, such as thiourea derivatives, which are precursors to thiohydantoins and benzothiazoles.
Thiohydantoins: The reaction of the primary amine of this compound with various isothiocyanates provides a straightforward route to N,N'-disubstituted thiourea derivatives. While the direct cyclization of this thiourea into a thiohydantoin ring requires an additional carbonyl equivalent on the ethylamine (B1201723) backbone, these thiourea intermediates are valuable in their own right and can be further elaborated to access more complex structures.
Benzothiazoles: The synthesis of the benzothiazole ring system typically involves the condensation of 2-aminothiophenol with various electrophiles. However, alternative methods utilizing o-iodoanilines have been developed. A plausible pathway using this compound would involve its conversion into a thioamide derivative. This intermediate could then undergo a copper or palladium-catalyzed intramolecular C-S bond formation to yield the benzothiazole ring. This approach leverages the reactivity of the aryl iodide to construct the heterocyclic core.
Utility in Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety in this compound is a highly effective functional group for participating in a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 2-position of the phenyl ring, significantly expanding the molecular diversity that can be achieved from this single precursor. The primary amine can be temporarily protected during these transformations if necessary.
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.
Heck Coupling: Reaction with alkenes to form C-C bonds, leading to substituted styrenyl derivatives.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating diarylamine structures.
Hiyama Coupling: Reaction with organosilanes to form C-C bonds, offering an alternative to boronic acids.
These reactions are fundamental in modern organic synthesis and provide a powerful platform for modifying the aromatic core of this compound before or after the manipulation of the ethylamine side chain.
| Reaction Type | Coupling Partner | Catalyst/Ligand (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, SPhos, XPhos | C-C | Biaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (sp) | Arylalkyne |
| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²) | Styrene derivative |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | C-N | Diaryl/Alkylarylamine |
| Hiyama | R-Si(OR')₃ | PdCl₂, PPh₃ | C-C | Biaryl |
Strategic Building Block for Complex Organic Architectures
The dual functionality of this compound makes it a strategic building block for the synthesis of complex organic molecules, particularly those found in medicinal chemistry. The phenethylamine (B48288) substructure is a common motif in many psychoactive compounds and neurotransmitters. nih.govacs.org The presence of the ortho-iodo group provides a versatile handle for constructing more elaborate structures, such as the atypical antipsychotic drug asenapine. rsc.orgresearchgate.netrsc.orgnih.gov
The synthesis of asenapine and its analogs showcases the utility of this building block. The synthetic strategy often involves an initial modification at the aryl iodide position via cross-coupling, followed by elaboration and cyclization involving the ethylamine side chain to construct the complex, fused dibenzo-oxepino pyrrole ring system. This modular approach, where different fragments can be introduced via the aryl iodide, allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. This highlights the role of this compound not just as a precursor to a single target, but as a foundational element for the discovery of new bioactive molecules.
Retrosynthetic Analysis Pertaining to 2 2 Iodophenyl Ethanamine
Disconnection Strategies for Key Bonds (e.g., C-C, C-N)
The structure of 2-(2-Iodophenyl)ethanamine offers two primary bonds for logical disconnection: the C-N bond of the ethylamine (B1201723) side chain and the C-C bond connecting the ethyl group to the iodinated phenyl ring. These disconnections correspond to the reverse of well-established bond-forming reactions. lkouniv.ac.inbham.ac.ukscripps.edu
C-N Bond Disconnection:
Disconnecting the bond between the ethyl carbon and the nitrogen atom is a common strategy for amines. amazonaws.com This approach is based on the forward reactions of nucleophilic substitution or reductive amination. harvard.edulibretexts.org This disconnection generates an electrophilic 2-(2-iodophenyl)ethyl synthon and a nucleophilic amine synthon.
C-C Bond Disconnection:
Alternatively, cleaving the bond between the aromatic ring and the ethyl side chain is a powerful strategy that simplifies the molecule into two key fragments: an iodinated aromatic piece and a two-carbon side chain. acs.org This disconnection corresponds to the reverse of reactions like cross-coupling or addition of a nucleophilic two-carbon unit to an aromatic electrophile.
These two fundamental disconnection strategies give rise to distinct retrosynthetic pathways, each with its own set of synthetic challenges and advantages.
Functional Group Interconversions (FGIs) and Transformations in Retrosynthesis
Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. lkouniv.ac.in For the synthesis of this compound, several FGIs can be envisioned.
Amine from a Nitrile or Nitro Group: A primary amine can be retrosynthetically derived from a nitrile (-CN) or a nitro (-NO₂) group. The nitrile can be introduced via nucleophilic substitution and subsequently reduced. The nitro group can be part of a precursor like 1-iodo-2-(2-nitrovinyl)benzene, which is then reduced. This FGI transforms the C-N disconnection into a problem of C-C bond formation.
Amine from an Azide (B81097): The amine can be considered the product of the reduction of an azide (-N₃). The azide group is an excellent nucleophile for Sₙ2 reactions and its reduction to an amine is typically clean and high-yielding.
Amine from a Phthalimide (B116566): In the context of the Gabriel synthesis, the primary amine is derived from an N-alkylated phthalimide intermediate. chemistrysteps.comwikipedia.org This FGI avoids the over-alkylation often encountered in direct amination with ammonia (B1221849). chemistrysteps.com
Ethylamine from a Carbonyl Group: The ethylamine side chain can be formed through the reductive amination of a corresponding aldehyde, 2-iodophenylacetaldehyde. nih.govmasterorganicchemistry.com This FGI changes the target from an amine to an aldehyde, opening up different C-C bond-forming possibilities.
These transformations are summarized below:
| Target Functional Group | Precursor Functional Group | Forward Reaction Type |
| -CH₂-NH₂ | -CH₂-CN | Reduction |
| -CH₂-NH₂ | -CH=CH-NO₂ | Reduction |
| -CH₂-NH₂ | -CH₂-N₃ | Reduction |
| -CH₂-NH₂ | -CHO | Reductive Amination |
| -CH₂-NH₂ | -CH₂-N(CO)₂C₆H₄ | Hydrolysis/Hydrazinolysis |
Identification of Transformable Synthons and Their Synthetic Equivalents
A synthon is an idealized, often charged, fragment resulting from a disconnection. wikipedia.orgchemeurope.com Since these fragments are typically unstable, they are not used directly in synthesis. Instead, a "synthetic equivalent" is used, which is a real chemical reagent that serves the function of the synthon. chemistnotes.comdifferencebetween.com
Pathway A: Based on C-N Disconnection
This pathway disconnects the C-N bond, leading to an electrophilic two-carbon side chain attached to the ring and a nitrogen nucleophile.
Disconnection: C(ethyl)-N
Synthons:
An electrophilic 2-(2-iodophenyl)ethyl cation (2-I-C₆H₄-CH₂CH₂⁺)
A nucleophilic amide anion (⁻NH₂)
Synthetic Equivalents: The choice of synthetic equivalent for the electrophilic synthon dictates the specific forward reaction.
| Synthon | Synthetic Equivalent | Corresponding Reaction |
| 2-I-C₆H₄-CH₂CH₂⁺ | 2-(2-Iodophenyl)ethyl halide (e.g., bromide) | Gabriel Synthesis, Azide Synthesis |
| 2-I-C₆H₄-CH₂CH₂⁺ | 2-Iodophenylacetaldehyde | Reductive Amination |
| ⁻NH₂ | Potassium Phthalimide | Gabriel Synthesis |
| ⁻NH₂ | Sodium Azide | Azide Synthesis |
| ⁻NH₂ | Ammonia | Reductive Amination |
Pathway B: Based on C-C Disconnection
This pathway involves breaking the C(aryl)-C(ethyl) bond. This approach often requires more advanced synthetic methods like transition-metal-catalyzed cross-coupling.
Disconnection: C(aryl)-C(ethyl)
Synthons:
An electrophilic 2-iodophenyl cation (2-I-C₆H₄⁺) and a nucleophilic 2-aminoethyl anion (⁻CH₂CH₂NH₂).
OR: A nucleophilic 2-iodophenyl anion (2-I-C₆H₄⁻) and an electrophilic 2-aminoethyl cation (⁺CH₂CH₂NH₂).
Synthetic Equivalents: The polarity of the synthons is chosen based on the availability of reliable synthetic equivalents and reactions.
| Synthon | Synthetic Equivalent | Corresponding Reaction |
| 2-I-C₆H₄⁺ | 1,2-Diiodobenzene (B1346971) | Heck or Sonogashira Coupling |
| ⁻CH₂CH₂NH₂ (via FGI) | Ethylene, Vinyl Bromide, or Acetylene | Heck or Sonogashira Coupling |
| ⁺CH₂CH₂NH₂ | N-protected Aziridine (B145994) | Ni/Photoredox Coupling |
| 2-I-C₆H₄⁻ | 2-Iodophenylboronic acid | Suzuki Coupling (less common for this specific target) |
Comparative Evaluation of Retrosynthetic Pathways
Pathway 1: Reductive Amination Route (via C-N Disconnection)
This route begins with 2-iodophenylacetic acid. The acid is reduced to the corresponding alcohol, which is then oxidized to 2-iodophenylacetaldehyde. Finally, reductive amination with ammonia yields the target molecule.
Advantages: This is a classic and reliable pathway. The starting material, 2-iodophenylacetic acid, is commercially available. Reductive amination is a high-yielding reaction with good functional group tolerance. nih.govtaylorfrancis.com
Pathway 2: Gabriel Synthesis Route (via C-N Disconnection)
This pathway also starts from 2-iodophenylacetic acid. The acid is reduced to 2-(2-iodophenyl)ethanol, which is then converted to the corresponding bromide. Reaction with potassium phthalimide followed by hydrazinolysis gives the final product.
Advantages: The Gabriel synthesis is a robust method for preparing primary amines and effectively prevents the formation of secondary and tertiary amine byproducts. nrochemistry.commasterorganicchemistry.comlibretexts.org
Disadvantages: The conditions for phthalimide cleavage (hydrazinolysis or strong acid/base hydrolysis) can be harsh and may not be compatible with other sensitive functional groups. wikipedia.org
Pathway 3: Cross-Coupling Route (via C-C Disconnection)
A modern approach involves forming the C-C bond using a palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmisuratau.edu.ly For instance, a Heck reaction between 1,2-diiodobenzene and a protected amino-alkene (like N-vinylphthalimide) could form a key intermediate, which upon reduction and deprotection would yield the target. A Sonogashira coupling with a protected amino-alkyne followed by reduction is another possibility. nih.govrsc.orgbeilstein-journals.org A more recent development involves the Ni/photoredox cross-coupling of an N-protected aziridine with an aryl iodide. acs.org
Advantages: This approach is highly convergent, building the core structure in a single step from complex fragments. It offers modularity, allowing for easy variation of the aromatic and side-chain components. acs.org
Disadvantages: Palladium catalysts and specialized ligands can be expensive. Optimization of reaction conditions may be required. The starting materials, such as protected amino-alkenes or aziridines, may require separate synthesis.
Comparative Summary:
| Pathway | Key Disconnection | Key Reactions | Pros | Cons |
| 1. Reductive Amination | C-N | Reduction, Oxidation, Reductive Amination | Reliable, readily available starting material. | Multi-step, potentially unstable intermediate. |
| 2. Gabriel Synthesis | C-N | Reduction, Bromination, Gabriel Alkylation | High purity of primary amine, avoids over-alkylation. | Harsh final deprotection step. |
| 3. Cross-Coupling | C(aryl)-C(alkyl) | Heck, Sonogashira, or Ni/Photoredox Coupling | Convergent, modular, modern. | Expensive catalysts, requires specialized starting materials. |
For laboratory-scale synthesis where reliability is paramount, the Gabriel or reductive amination pathways are often preferred. For the rapid generation of analogues in a medicinal chemistry context, the modularity of a cross-coupling strategy would be highly advantageous.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of 2-(2-Iodophenyl)ethanamine. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are central to these investigations.
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules like this compound. DFT calculations can accurately predict various molecular properties, offering a balance between computational cost and accuracy.
DFT methods are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT application to similar aromatic and aliphatic amines are well-established.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment | 2.5 | Debye |
| Total Energy | -450.123 | Hartrees |
| Ionization Potential | 8.2 | eV |
| Electron Affinity | 0.5 | eV |
Note: The data in this table is hypothetical and serves as an illustration of typical DFT-derived properties. Actual values would require specific computational studies.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's chemical reactivity and its electronic transitions.
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group. The LUMO is likely to be distributed over the aromatic system, with potential contributions from the carbon-iodine bond.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -0.3 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.5 | Energy difference |
Note: These values are illustrative and would be determined through specific quantum chemical calculations.
Conformational Landscape and Energetic Profiling
The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt various conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify stable conformers and the energy barriers between them.
The rotation around the C-C and C-N bonds of the ethylamine moiety gives rise to different spatial arrangements of the amino group relative to the iodophenyl ring. These conformers can have different energies, and their relative populations at a given temperature can be predicted using Boltzmann statistics. Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. For instance, studies on similar molecules like 2-bromoethanol (B42945) and 2-iodoethanol (B1213209) have shown that gauche conformers can be stabilized by intramolecular interactions such as hydrogen bonding.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates.
For example, computational studies can elucidate the mechanism of reactions such as N-acylation or reactions involving the iodine substituent. Theoretical investigations into the synthesis of related phenethylamines have explored various reaction pathways, including cross-coupling reactions. acs.org These studies can provide insights into the role of catalysts and the factors that control product selectivity.
Investigations of Non-Covalent Interactions (e.g., Halogen Bonding)
The iodine atom in this compound can participate in a significant non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. The strength of the halogen bond is influenced by the nature of the halogen atom and the electron-withdrawing character of the group to which it is attached.
Computational methods are essential for characterizing and quantifying halogen bonds. These studies can calculate the interaction energies, geometries, and electronic features of halogen-bonded complexes. In the context of this compound, the iodine atom could form halogen bonds with Lewis bases, which could be important in its interactions with biological macromolecules or in its crystal packing. The amino group of the molecule itself can act as a Lewis base, potentially leading to intermolecular interactions in the solid state or in solution. Studies on related iodinated compounds have demonstrated the importance of halogen bonding in determining their structural and electronic properties.
Advanced Analytical Characterization in Chemical Research
High-Resolution Spectroscopic Methods for Structural Assignment
High-resolution spectroscopic techniques are indispensable for determining the precise atomic arrangement and connectivity within a molecule. These methods provide detailed information on the chemical environment of individual atoms, allowing for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-Iodophenyl)ethanamine, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic protons on the iodophenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons would provide information about their relative positions on the ring. The two methylene (B1212753) groups of the ethanamine side chain would give rise to signals in the upfield region. The CH₂ group adjacent to the aromatic ring would likely appear at a chemical shift of around δ 2.8-3.2 ppm, while the CH₂ group attached to the amino group would be expected around δ 3.0-3.5 ppm. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals for each of the eight carbon atoms are anticipated. The carbon atom bonded to the iodine would be significantly influenced by the halogen's electronegativity and heavy atom effect, resulting in a characteristic chemical shift. The other aromatic carbons would resonate in the typical aromatic region (δ 110-160 ppm). The two aliphatic carbons of the ethylamine (B1201723) side chain would appear in the upfield region of the spectrum (δ 30-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 128.0 - 140.0 |
| C-I | - | ~95.0 |
| Ar-CH₂ | 2.8 - 3.2 | ~38.0 |
| CH₂-NH₂ | 3.0 - 3.5 | ~42.0 |
| NH₂ | 1.0 - 3.0 (broad) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₀IN), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of iodine would be readily identifiable due to its monoisotopic nature at mass 127.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is instrumental in identifying and quantifying compounds in complex mixtures. For this compound, an LC-MS method would be developed to confirm its presence and purity. The mass spectrometer would be set to monitor for the expected molecular ion of the compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| C-I Stretch | < 600 |
Chromatographic Separation and Purity Determination Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be the standard approach for determining the purity of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. Purity would be assessed by integrating the peak area of the main compound and any impurities detected, often using a UV detector set at a wavelength where the aromatic ring absorbs strongly. Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, and robust. iosrjournals.orgpensoft.net
Table 3: Illustrative HPLC Method Parameters for Purity Determination
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For polar molecules such as primary amines, including this compound, direct analysis by GC can be challenging due to their low volatility and potential for undesirable interactions with the stationary phase of the GC column, leading to poor peak shape and resolution. To overcome these limitations, derivatization is a crucial step to convert the polar amine group into a less polar, more volatile functional group, making the compound amenable to GC analysis.
The primary purpose of derivatization in this context is to replace the active hydrogen atoms on the nitrogen of the ethanamine moiety with a non-polar, thermally stable group. This chemical modification increases the volatility of the analyte and improves its chromatographic behavior. Common derivatization strategies for primary amines include acylation and silylation.
Acylation Derivatives
Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluoroacyl anhydride such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This reaction yields a stable, volatile N-trifluoroacetyl or N-pentafluoropropionyl derivative. The resulting amide is significantly less polar than the original amine.
A hypothetical GC-MS analysis of an acylated derivative of this compound would likely involve the following general parameters:
| Parameter | Typical Conditions |
| GC Column | A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | A temperature ramp, for example, starting at 100°C and increasing to 280°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (MS) |
The mass spectrum of the N-trifluoroacetyl derivative would be expected to show characteristic fragments resulting from the cleavage of the carbon-carbon bond beta to the nitrogen atom and fragmentation of the aromatic ring, providing structural confirmation.
Silylation Derivatives
Silylation is another common derivatization technique for primary amines, where a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen with a trimethylsilyl (TMS) group. The resulting N-trimethylsilyl derivative is more volatile and thermally stable.
Similar to acylation, specific studies on the GC analysis of silylated this compound are scarce. However, the general principles of silylation and subsequent GC analysis are well-established for a wide range of primary amines. The reaction is typically carried out in an anhydrous solvent, and the resulting derivative is directly injected into the GC-MS system.
The expected benefits of silylation for this compound would be improved peak shape and a potential for lower detection limits. The mass spectrum of the TMS derivative would exhibit characteristic ions, including the molecular ion and fragments corresponding to the loss of a methyl group and other silyl-containing fragments, which are useful for identification.
In the absence of specific experimental data for this compound in the scientific literature, the detailed research findings and data tables as requested cannot be provided. The information presented here is based on the established principles of gas chromatography and derivatization of structurally related primary amines. Further research would be required to establish and validate specific GC methods for the quantitative and qualitative analysis of volatile derivatives of this compound.
Future Research Directions and Emerging Opportunities
Development of Eco-Friendly and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com Future research will undoubtedly focus on establishing environmentally benign and sustainable protocols for the synthesis of 2-(2-Iodophenyl)ethanamine and its derivatives.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The pharmaceutical industry, a major consumer of complex amines, is under increasing pressure to adopt greener manufacturing processes. jddhs.com Therefore, a key research thrust will be the development of catalytic and biocatalytic methods that offer high atom economy, utilize renewable resources, and operate under milder conditions.
Key Research Areas:
Biocatalysis: The use of enzymes, such as transaminases, could provide a highly selective and environmentally friendly route to chiral 2-arylethylamines. mdpi.com Biocatalytic processes often proceed under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. illinois.edu
Catalytic Hydrogenation: Exploring novel catalytic systems for the reduction of corresponding nitro or nitrile precursors could lead to more efficient and sustainable syntheses. The use of non-precious metal catalysts would be a particularly valuable contribution.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, will be a critical aspect of sustainable protocol development. ejcmpr.com
| Synthesis Approach | Potential Advantages | Key Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comillinois.edu | Enzyme stability and cost, substrate scope. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Catalyst deactivation, selectivity control. |
| Flow Chemistry | Improved safety and control, enhanced reaction efficiency, scalability. | Initial setup costs, potential for clogging. |
| Green Solvents | Reduced environmental impact, improved safety. ejcmpr.com | Solubility of reagents, reaction kinetics. |
Exploration of Novel Reactivity and Transformation Pathways
The presence of both a nucleophilic amino group and a reactive carbon-iodine bond makes this compound a versatile building block for a wide range of chemical transformations. Future research will aim to uncover and exploit novel reactivity patterns of this molecule.
The ortho-disposed iodo and aminoethyl groups can participate in a variety of intramolecular reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and biologically active compounds. Furthermore, the aryl iodide moiety is a prime handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Potential Transformation Pathways:
Intramolecular Cyclization: The development of novel catalytic systems to promote the intramolecular cyclization of this compound derivatives could lead to the efficient synthesis of various nitrogen-containing heterocycles, such as indolines and dihydroquinolines. Iodoarene-catalyzed cyclizations have shown promise for related systems. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. nih.govorganic-chemistry.org Exploring the scope of these reactions with this compound will enable the synthesis of a vast library of derivatives with potential applications in medicinal chemistry and materials science.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. A photoassisted nickel-catalyzed reductive cross-coupling between aryl iodides and aziridines has been reported for the synthesis of β-phenethylamine derivatives, suggesting a potential avenue for novel transformations of this compound. acs.org
Advanced Design and Synthesis of Architecturally Complex Derivatives
The ability to functionalize both the amino group and the aromatic ring of this compound provides a platform for the synthesis of architecturally complex molecules. Future research will focus on leveraging this dual reactivity to construct novel and intricate molecular scaffolds.
The phenethylamine (B48288) motif is a core component of many natural products and pharmaceuticals. nih.gov By using this compound as a starting material, researchers can design and synthesize complex derivatives with tailored biological activities.
Strategies for Complex Derivative Synthesis:
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component could provide rapid access to complex and diverse molecular structures in a single step.
Sequential Functionalization: A stepwise approach, involving initial modification of the amino group followed by a cross-coupling reaction at the iodo-position (or vice versa), allows for the controlled and systematic construction of complex derivatives.
Diversity-Oriented Synthesis (DOS): Utilizing this compound as a starting point for DOS strategies will enable the generation of large and diverse libraries of compounds for high-throughput screening in drug discovery.
Interdisciplinary Research Interface with Materials Science and Catalysis
The unique structural features of this compound and its derivatives suggest potential applications beyond traditional organic synthesis, extending into the realms of materials science and catalysis.
The aromatic ring and the amino group can be incorporated into polymeric structures, potentially imparting unique properties to the resulting materials. Furthermore, derivatives of this compound could serve as ligands for transition metal catalysts, influencing their activity and selectivity.
Emerging Interdisciplinary Opportunities:
Polymer Chemistry: The amine functionality of this compound can be used as a monomer or a modifying agent in the synthesis of functional polymers. For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been used as reagents for the synthesis of molecularly imprinted polymers. mdpi.com The presence of the iodine atom offers a site for further post-polymerization modification.
Ligand Design for Catalysis: Chiral derivatives of phenylethylamine have been successfully employed as ligands in asymmetric catalysis. mdpi.com The synthesis of novel chiral ligands derived from this compound could lead to the development of new and more efficient catalysts for a variety of chemical transformations.
Supramolecular Chemistry: The ability of the amino group to form hydrogen bonds and the potential for the aromatic ring to engage in π-stacking interactions make this compound and its derivatives interesting building blocks for the construction of supramolecular assemblies with defined architectures and functions.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Iodophenyl)ethanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common synthetic approach involves coupling 2-(2-iodophenyl)ethylamine derivatives with activated intermediates. For example, Scheme 1 in Dalton Transactions () outlines a two-step process:
Amide coupling : Use EDCI·HCl and DMAP in dry DCM at 0°C to room temperature for 18 hours.
Protection/deprotection : Boc protection (Boc₂O, DMAP, MeCN) followed by palladium-catalyzed cyclization (Pd(OAc)₂, PPh₃, Ag₂CO₃ in DMF at 110–140°C).
Optimization tips:
- Monitor reaction progress via TLC or LC-MS.
- Use inert atmosphere (N₂/Ar) to prevent iodide oxidation.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Yields improve with stoichiometric control of EDCI·HCl and DMAP (1.2–1.5 eq).
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity ().
- Storage : Keep in amber glass vials under inert gas (N₂) at –20°C to prevent degradation. Ensure containers are sealed with PTFE-lined caps.
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds ().
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
| Technique | Key Data |
|---|---|
| ¹H/¹³C NMR | Aromatic protons (δ 7.2–7.8 ppm), ethylamine chain (δ 2.8–3.5 ppm), and iodine’s deshielding effect on adjacent carbons. |
| IR | N–H stretch (~3350 cm⁻¹), C–I stretch (~500 cm⁻¹). |
| Mass Spec (HRMS) | Molecular ion [M+H]⁺ at m/z 262.03 (calculated for C₈H₁₀IN). |
- Validation : Compare with PubChem/DSSTox entries () and crystallographic data (if available).
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against X-ray diffraction data. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply twin laws if twinning is detected (common in iodinated compounds).
- Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions.
- Case study : SHELXTL (Bruker AXS) can model iodine’s anisotropic displacement parameters accurately ().
Q. What strategies are employed to analyze contradictory pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., deiodination products) that may alter activity in vivo.
- Receptor binding assays : Compare affinity (Ki) for targets (e.g., serotonin receptors) across species (rat vs. human).
- Dose normalization : Adjust for bioavailability differences using pharmacokinetic models (AUC calculations).
- Reference : Structural analogs like 2C-I () show species-specific metabolism, necessitating cross-validation.
Q. What methodologies are used to differentiate this compound from structurally similar psychoactive substances (e.g., 2C-I)?
- Methodological Answer :
| Technique | Discriminatory Feature |
|---|---|
| HPLC-DAD | Retention time (±0.5 min) and UV spectra (λmax ~280 nm for iodinated vs. ~260 nm for non-halogenated analogs). |
| GC-MS | Characteristic fragmentation patterns (e.g., loss of I• at m/z 127). |
| XRD | Unit cell parameters (e.g., space group P2₁/c for iodinated derivatives). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
